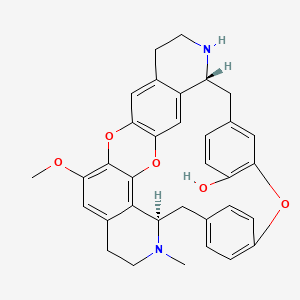
Micranthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micranthine is a minor alkaloid derived from the bark of the Daphnandra micrantha tree, belonging to the Monimiaceae family . It has the chemical formula C34H32N2O5 and a molecular weight of 548.63 g/mol . This compound is known for its complex structure, which includes an epoxy group, a methoxy group, and a methyl group attached to an oxyacanthan skeleton .
Méthodes De Préparation
Micranthine can be isolated from the bark of Daphnandra micrantha through extraction and purification processes . The synthetic routes for this compound involve multiple steps, including the formation of the epoxy and methoxy groups. The reaction conditions typically require the use of solvents such as chloroform and ethanol .
Analyse Des Réactions Chimiques
Micranthine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, leading to the formation of reduced derivatives of this compound.
Substitution: Substitution reactions can occur at the methoxy and epoxy groups, often using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups.
Applications De Recherche Scientifique
Micranthine has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, providing insights into the behavior of complex alkaloids.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of micranthine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Micranthine is part of a group of alkaloids with similar structures, including:
- O-methylthis compound
- Telobine
- ON-dimethylthis compound
- Nortenuipine
- Fangchinoline
Compared to these compounds, this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
36104-64-0 |
|---|---|
Formule moléculaire |
C34H32N2O5 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
(8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol |
InChI |
InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1 |
Clé InChI |
AFGMWONXXNDGGE-CLJLJLNGSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
SMILES canonique |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















